

Retrosynthesis of (4-Methylpiperidin-1-yl)acetic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	(4-Methylpiperidin-1-yl)acetic acid	
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Abstract

This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of **(4-methylpiperidin-1-yl)acetic acid**, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are explored in detail: N-alkylation of 4-methylpiperidine with a haloacetic acid derivative followed by hydrolysis, and direct reductive amination of 4-methylpiperidine with glyoxylic acid. This document furnishes detailed experimental protocols, quantitative data where available, and visual representations of the synthetic pathways to facilitate its practical application in a laboratory setting.

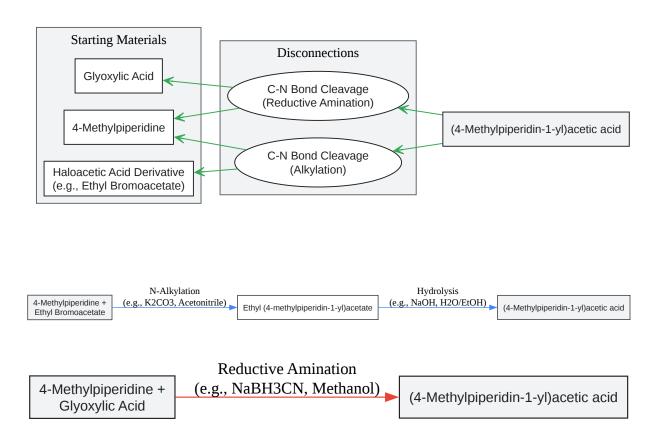
Introduction

(4-Methylpiperidin-1-yl)acetic acid is a substituted piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a hydrophilic carboxylic acid group and a lipophilic methylpiperidine moiety, makes it a versatile scaffold for modulating the physicochemical properties of drug candidates. A thorough understanding of its synthesis is therefore crucial for researchers engaged in the design and development of novel therapeutics. This guide delineates the logical approaches to its synthesis, starting from commercially available precursors.

Retrosynthetic Analysis



The retrosynthesis of **(4-methylpiperidin-1-yl)acetic acid** reveals two primary and logical disconnection points, leading to two distinct and viable synthetic strategies. The primary disconnection is at the C-N bond between the piperidine nitrogen and the acetic acid moiety.



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